N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide
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Overview
Description
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxyethyl group, and an acetamide moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-Methyl-2-phenoxyethylamine: This intermediate can be synthesized by reacting 1-methyl-2-phenoxyethanol with ammonia or an amine under suitable conditions.
Acylation Reaction: The 1-Methyl-2-phenoxyethylamine is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding acetamide derivative.
Cyclization: The acetamide derivative is subjected to cyclization conditions to form the pyrrolidine ring, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(1-Methyl-2-phenoxyethyl)-1-pyrrolidineacetamide can be compared with other similar compounds, such as:
Phenoxybenzamine: An alpha-adrenergic antagonist with a similar phenoxyethyl group.
N-(1-Methyl-2-phenoxyethyl)-1-phenylmethanimine Oxide: A related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101354-26-1 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(1-phenoxypropan-2-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-13(12-19-14-7-3-2-4-8-14)16-15(18)11-17-9-5-6-10-17/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
InChI Key |
CFSHHPUWWPSARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)CN2CCCC2 |
Origin of Product |
United States |
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